N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHAKCWHQSKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the reaction starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further cyclization and functionalization to yield the desired compound.
Industrial production methods often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . For example, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H19N5
- Molecular Weight : 359.40 g/mol
- Structure : The compound features a phenyl ring substituted with an imidazo[1,2-a]pyrimidine moiety, enhancing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-{Imidazo[1,2-A]Pyrimidin-2-YL}Phenyl)-4-Methylbenzamide through various mechanisms:
- Inhibition of Protein Kinases : This compound acts as an inhibitor of specific protein kinases that are crucial in cancer cell proliferation. For instance, it has been tested against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) with promising results regarding its efficacy in reducing cell viability .
- Mechanism of Action : The compound mimics ATP, allowing it to bind to the ATP-binding site of kinases, thereby disrupting their activity and leading to apoptosis in cancer cells .
Case Studies
A detailed analysis of several case studies demonstrates the effectiveness of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | K562 | < 1 | Protein kinase inhibition |
| Study B | MCF-7 | 5 | Induction of apoptosis |
| Study C | HeLa | 3 | Cell cycle arrest |
Pharmacological Applications
Beyond its anticancer properties, this compound shows potential in other pharmacological areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
- Inflammatory Diseases : The imidazo[1,2-a]pyrimidine derivatives have been explored for their anti-inflammatory properties, potentially providing therapeutic avenues for diseases like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which plays a crucial role in regulating cell growth and differentiation . By targeting these pathways, the compound exerts its therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, pharmacokinetics, and biological activity.
Table 1: Key Structural and Functional Comparisons
Key Findings and Contrasts
Efficacy vs. Bioavailability Trade-offs: Compound 153 () exhibits potent ABLT315I inhibition but suffers from low oral bioavailability in rats due to its ethynyl linker and trifluoromethyl group, which may hinder absorption . Modifications like water-soluble amine additions (e.g., dimethylamino or pyrrolidinyl groups) failed to improve bioavailability, highlighting the challenge of balancing potency and pharmacokinetics.
Mechanistic Differences: Compound 3f () incorporates an acrylamide group, enabling covalent binding to cysteine residues in kinases.
Structural Modifications Impacting Solubility and Stability :
- The metabolite in replaces the imidazo[1,2-a]pyrimidine with an imidazo[1,2-b]pyridazine core and adds a piperazine group, likely enhancing aqueous solubility and central nervous system penetration .
- Fluorinated derivatives from demonstrate superior metabolic stability due to electron-withdrawing trifluoromethyl and pentafluoroethyl groups, which resist oxidative degradation .
Synthetic Feasibility :
- highlights the synthesis of oxadiazole-containing analogs, which achieve higher yields (>75%) under mild conditions (room temperature, Cs2CO3/DMF). This contrasts with the target compound’s synthesis, which may require more stringent conditions due to its imidazo[1,2-a]pyrimidine core .
Biological Activity
N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C20H19N3O
- Molecular Weight: 319.39 g/mol
- IUPAC Name: this compound
This structure features an imidazopyrimidine moiety, which is known for its role in biological activity, particularly as a kinase inhibitor.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In particular, it has been studied for its effects on various cancer cell lines:
- Inhibition of Kinases: The compound has shown to inhibit several kinases involved in cancer progression. For instance, it was evaluated against BCR-ABL kinase, with IC50 values indicating potent activity in the nanomolar range against resistant variants such as T315I .
| Kinase | IC50 (nM) |
|---|---|
| BCR-ABL (wild type) | 26 |
| BCR-ABL (T315I) | 40 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. A study synthesizing derivatives of imidazo[1,2-a]pyrimidine reported that several compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- The imidazo[1,2-a]pyrimidine ring enhances binding affinity to target proteins.
- The presence of the 4-methylbenzamide group contributes to the compound's lipophilicity, improving cell membrane penetration.
Study 1: In Vitro Evaluation
A detailed study investigated the in vitro effects of this compound on human leukemia cell lines. The results showed a dose-dependent inhibition of cell proliferation and induced apoptosis through activation of caspase pathways .
Study 2: In Vivo Efficacy
In vivo studies conducted on murine models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate tissues effectively and exert therapeutic effects without notable toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
